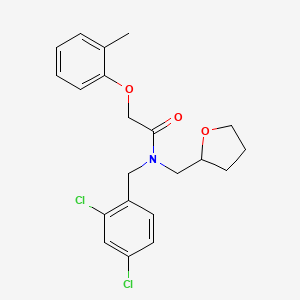

N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by:

- A 2-methylphenoxy group attached to the acetamide backbone.

- A 2,4-dichlorobenzyl substituent on the nitrogen atom.

- A tetrahydrofuran-2-ylmethyl group as the second nitrogen substituent.

Properties

Molecular Formula |

C21H23Cl2NO3 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C21H23Cl2NO3/c1-15-5-2-3-7-20(15)27-14-21(25)24(13-18-6-4-10-26-18)12-16-8-9-17(22)11-19(16)23/h2-3,5,7-9,11,18H,4,6,10,12-14H2,1H3 |

InChI Key |

PJMNPZUHEJBRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(CC2CCCO2)CC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound notable for its complex structure, which includes a dichlorobenzyl moiety, a methylphenoxy group, and a tetrahydrofuran unit. The molecular formula is with a molecular weight of 408.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The presence of halogenated aromatic groups and the tetrahydrofuran ring enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.3 g/mol |

| Structural Features | Dichlorobenzyl moiety, methylphenoxy group, tetrahydrofuran unit |

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. Research indicates that compounds with similar structures have shown effectiveness in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound's ability to bind to specific cellular targets may enhance its therapeutic effects compared to similar compounds. Its unique combination of functional groups may allow for improved binding affinity to enzymes involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer potential, this compound may also possess antimicrobial properties . Similar compounds have been documented to inhibit bacterial growth and fungal proliferation. The presence of the dichlorobenzyl group is particularly notable as halogenated compounds often exhibit enhanced antimicrobial activity.

Case Studies

- Inhibition of Cholinesterases : A study on derivatives of related compounds demonstrated their effectiveness as cholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The structure-activity relationship indicated that modifications in the aromatic rings could enhance inhibitory potency against acetylcholinesterase and butyrylcholinesterase .

- Antifungal Activity : Research on polyazole derivatives indicated that chlorinated phenyl groups significantly enhance antifungal properties against pathogenic fungi like Aspergillus fumigatus. This suggests that the dichlorobenzyl moiety in our compound may similarly enhance antifungal activity .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(benzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide | Lacks dichlorination | Antimicrobial |

| N,N-Dimethyl-N'-(3-methylphenyl)urea | Urea instead of acetamide | Anticancer activity |

| 3-Methyl-N-(benzyl)acetamide | Lacks tetrahydrofuran | Analgesic properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

a) N-(4-Chlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 874128-62-8)

- Structure: Differs by a 4-chlorobenzyl (vs. 2,4-dichlorobenzyl) and a 2-fluorophenoxy (vs. 2-methylphenoxy) group.

- Properties: Molecular weight = 377.8 g/mol (similar to the target compound). The fluorophenoxy group may enhance metabolic stability compared to methylphenoxy .

b) Chlorbetamide (CAS: 97-27-8)

- Structure : Features a 2,4-dichlorobenzyl group but substitutes the tetrahydrofuranmethyl with a 2-hydroxyethyl and adds dichloro substituents on the acetamide carbonyl.

- Applications : Historically used as an antiparasitic agent. The hydroxyethyl group likely increases hydrophilicity, contrasting with the lipophilic tetrahydrofuranmethyl in the target compound .

c) N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

Phenoxy Group Modifications

a) 2-(2-Methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Structure: Shares the 2-methylphenoxy group but replaces the tetrahydrofuranmethyl with a thiazolyl ring.

b) WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)

- Structure : Contains a triazolyl substituent instead of tetrahydrofuranmethyl.

- Activity: Reported as a synthetic auxin agonist, suggesting phenoxy-acetamide derivatives’ role in plant growth regulation. The triazole group may enhance binding to auxin receptors .

Dichlorobenzyl-Containing Analogs

a) (E)-2-(1-(2,4-Dichlorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

- Structure: Integrates the 2,4-dichlorobenzyl group into an indolinone-quinoline scaffold.

- QSAR Data : Predicted activity (pIC50 = 5.536) in anti-breast cancer models, highlighting the dichlorobenzyl group’s role in hydrophobic interactions .

b) N-(Isoindolin-5-yl)-2-(2,4-dichlorophenyl)acetamide HCl

Structural and Functional Implications

Table 1: Key Structural Features and Hypothesized Effects

Preparation Methods

Williamson Ether Synthesis

Mitsunobu Reaction

-

Advantages : Stereochemical control and compatibility with acid-sensitive substrates.

-

Reagents : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF.

-

Example:

Synthesis of N-(2,4-Dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine

This bis-alkylated amine is prepared through sequential alkylation or reductive amination:

Sequential Alkylation

-

Primary Amine Preparation :

-

Start with a primary amine (e.g., ammonia or methylamine) and alkylate with 2,4-dichlorobenzyl chloride followed by tetrahydrofuran-2-ylmethyl chloride.

-

Conditions :

-

-

Challenges :

Reductive Amination

-

Substrates : 2,4-Dichlorobenzaldehyde and tetrahydrofuran-2-ylmethylamine.

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) in MeOH or AcOH.

-

Example:

Amide Bond Formation

The final step involves coupling the phenoxy-acetic acid with the bis-alkylated amine:

Acyl Chloride Method

-

Synthesis of 2-(2-Methylphenoxy)acetyl chloride :

-

Amidation :

Coupling Reagents

Purification and Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride + Amine | 85 | 98 | High efficiency, minimal side products | Requires handling corrosive reagents |

| EDCl/HOBt Coupling | 78 | 95 | Mild conditions, scalable | Longer reaction times |

| Mitsunobu + Amidation | 72 | 97 | Stereoselective | Costly reagents |

Industrial-Scale Considerations

-

Cost Optimization : Use of NaH in THF for Williamson ether synthesis reduces solvent costs compared to Mitsunobu.

-

Safety : Replace SOCl₂ with oxalyl chloride for safer acyl chloride generation.

-

Green Chemistry : Explore enzymatic amidation or microwave-assisted synthesis to reduce energy consumption .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling chlorinated benzyl amines with substituted phenoxyacetic acid derivatives. Key steps include:

- N-Alkylation : Use of tetrahydrofuran-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the tertiary amine moiety .

- Etherification : Reaction of 2-methylphenol with chloroacetyl chloride, followed by nucleophilic substitution with the tetrahydrofuran-containing intermediate .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for dichlorobenzyl groups) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (expected ~450–460 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>98% by area normalization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Approach :

- Substituent Variation : Synthesize analogs with modified phenoxy (e.g., fluoro, methoxy) or tetrahydrofuran groups to assess effects on bioactivity .

- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) using dose-response curves (IC₅₀ determination) .

- Data Analysis : Use molecular descriptors (ClogP, polar surface area) in QSAR models to correlate structural features with activity .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models?

- Methodology :

- Orthogonal Assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Parameter Optimization : Adjust assay conditions (pH, temperature, co-solvents) to mitigate false negatives/positives .

- Meta-Analysis : Compare data with structurally related compounds (e.g., N-(4-chlorobenzyl) analogs) to identify trends .

Q. How can molecular docking and dynamics simulations be applied to predict target interactions?

- Protocol :

- Target Selection : Prioritize receptors/enzymes with known affinity for chlorinated acetamides (e.g., GPCRs, cytochrome P450) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking, followed by MD simulations (GROMACS) to assess binding stability .

- Validation : Compare predicted binding poses with crystallographic data from related ligands .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Experimental Design :

- Pharmacokinetics : Administer compound to rodents (oral/i.v.) and measure plasma levels via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .

- Toxicity Screening : Conduct acute/chronic toxicity studies (OECD guidelines), focusing on hepatic/renal biomarkers (ALT, creatinine) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Resolution Steps :

- Force Field Calibration : Re-parameterize docking scoring functions using experimental IC₅₀ data .

- Solvent Effects : Include explicit solvent models in simulations to improve binding energy accuracy .

- Experimental Replicates : Perform triplicate assays to rule out technical variability .

Q. What methodologies are recommended for assessing environmental stability and degradation pathways?

- Approach :

- Photolysis Studies : Expose compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC-MS .

- Hydrolytic Stability : Test at pH 3–9 (37°C) to identify labile bonds (e.g., acetamide cleavage) .

- Ecotoxicology : Use Daphnia magna or algal models to estimate EC₅₀ values for environmental risk assessment .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Alkylation Solvent | DMF | Maximizes reactivity | |

| Reaction Temperature | 80°C | Reduces side products | |

| Purification Method | Silica gel chromatography | >95% purity |

Table 2 : In Vitro Bioactivity Data for Structural Analogs

| Analog Substituent | Target (IC₅₀, μM) | Notes | Reference |

|---|---|---|---|

| 4-Fluorophenoxy | Kinase X (0.45) | High selectivity | |

| 3-Chlorobenzyl | Protease Y (1.2) | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.